molecular formula C6H3FI2 B13095622 1,2-Diiodo-3-fluorobenzene

1,2-Diiodo-3-fluorobenzene

Cat. No.: B13095622
M. Wt: 347.89 g/mol
InChI Key: JYFUOBSQTCVCGQ-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-fluorobenzene: is an organic compound with the molecular formula C6H3FI2 and a molecular weight of 347.90 g/mol . It is a derivative of benzene, where two iodine atoms and one fluorine atom are substituted at the 1, 2, and 3 positions, respectively. This compound is typically a yellow to off-white solid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation of fluorobenzene derivatives. One common method involves the diazotization of aniline derivatives followed by halogenation. For example, the diazotization of 3-fluoroaniline can be followed by iodination to introduce the iodine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves continuous-flow processes to ensure high yield and safety. The diazotization reaction is often carried out in a tubular reactor to minimize side reactions and improve stability .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diiodo-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Diiodo-3-fluorobenzene is used in several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of halogen bonding interactions in biological systems.

    Medicine: The compound is explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-diiodo-3-fluorobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of iodine and fluorine atoms on the benzene ring influences the reactivity and selectivity of the compound in these reactions. The iodine atoms act as electron-withdrawing groups, making the ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 1,2-Diiodo-3-fluorobenzene is unique due to the presence of both iodine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these halogens allows for versatile applications in synthesis and research .

Properties

Molecular Formula

C6H3FI2

Molecular Weight

347.89 g/mol

IUPAC Name

1-fluoro-2,3-diiodobenzene

InChI

InChI=1S/C6H3FI2/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

JYFUOBSQTCVCGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)I)F

Origin of Product

United States

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